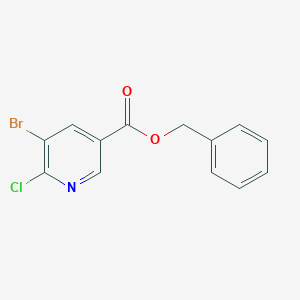
Benzyl 5-bromo-6-chloronicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 5-bromo-6-chloronicotinate: is an organic compound with the molecular formula C13H9BrClNO2 It is a derivative of nicotinic acid, featuring both bromine and chlorine substituents on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-bromo-6-chloronicotinate typically involves the esterification of 5-bromo-6-chloronicotinic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves refluxing the reactants in an appropriate solvent like toluene or dichloromethane, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Benzyl 5-bromo-6-chloronicotinate can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products:
- Substituted nicotinates
- Various aromatic derivatives
- Coupled products with extended aromatic systems
Aplicaciones Científicas De Investigación
Chemistry: Benzyl 5-bromo-6-chloronicotinate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural similarity to nicotinic acid derivatives.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of polymers and advanced materials .
Mecanismo De Acción
The mechanism of action of Benzyl 5-bromo-6-chloronicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chlorine substituents influence its binding affinity and reactivity. The compound can modulate biological pathways by acting as an agonist or antagonist, depending on the target .
Comparación Con Compuestos Similares
Benzyl bromide: Similar in structure but lacks the chlorine substituent.
Benzyl chloride: Similar but with a chlorine atom instead of bromine.
Methyl 5-bromo-6-chloronicotinate: Similar but with a methyl ester group instead of a benzyl ester.
Uniqueness: Benzyl 5-bromo-6-chloronicotinate is unique due to the presence of both bromine and chlorine substituents on the nicotinic acid framework.
Propiedades
Fórmula molecular |
C13H9BrClNO2 |
|---|---|
Peso molecular |
326.57 g/mol |
Nombre IUPAC |
benzyl 5-bromo-6-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C13H9BrClNO2/c14-11-6-10(7-16-12(11)15)13(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clave InChI |
UBKMDZJEWHUKCY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C2=CC(=C(N=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















